molecular formula C19H17N3O5S B14769930 N-(3-Nitro-4-(((phenylsulfonyl)methyl)amino)naphthalen-1-yl)acetamide

N-(3-Nitro-4-(((phenylsulfonyl)methyl)amino)naphthalen-1-yl)acetamide

Cat. No.: B14769930
M. Wt: 399.4 g/mol
InChI Key: AGMREYUDJAAGSS-UHFFFAOYSA-N
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Description

N-(3-Nitro-4-(((phenylsulfonyl)methyl)amino)naphthalen-1-yl)acetamide: is a complex organic compound characterized by its unique structure, which includes a nitro group, a phenylsulfonyl group, and an acetamide group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Nitro-4-(((phenylsulfonyl)methyl)amino)naphthalen-1-yl)acetamide typically involves multiple steps:

    Sulfonylation: The phenylsulfonyl group is introduced via sulfonylation, where the nitro-naphthalene intermediate reacts with phenylsulfonyl chloride in the presence of a base such as pyridine.

    Amidation: The final step involves the formation of the acetamide group through an amidation reaction, where the sulfonylated intermediate reacts with acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Hydrolysis: The acetamide group can undergo hydrolysis in the presence of strong acids or bases to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

    Nucleophiles: Ammonia, amines, and thiols.

    Hydrolysis Conditions: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products

    Amino Derivatives: Formed from the reduction of the nitro group.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

    Carboxylic Acids and Amines: Formed from hydrolysis of the acetamide group.

Scientific Research Applications

N-(3-Nitro-4-(((phenylsulfonyl)methyl)amino)naphthalen-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its naphthalene core.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(3-Nitro-4-(((phenylsulfonyl)methyl)amino)naphthalen-1-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that are involved in inflammatory and microbial pathways.

    Pathways Involved: Inhibition of enzyme activity, disruption of microbial cell membranes, and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Nitro-4-(((phenylsulfonyl)methyl)amino)naphthalen-1-yl)benzamide
  • N-(3-Nitro-4-(((phenylsulfonyl)methyl)amino)naphthalen-1-yl)propionamide

Uniqueness

N-(3-Nitro-4-(((phenylsulfonyl)methyl)amino)naphthalen-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C19H17N3O5S

Molecular Weight

399.4 g/mol

IUPAC Name

N-[4-(benzenesulfonylmethylamino)-3-nitronaphthalen-1-yl]acetamide

InChI

InChI=1S/C19H17N3O5S/c1-13(23)21-17-11-18(22(24)25)19(16-10-6-5-9-15(16)17)20-12-28(26,27)14-7-3-2-4-8-14/h2-11,20H,12H2,1H3,(H,21,23)

InChI Key

AGMREYUDJAAGSS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C2=CC=CC=C21)NCS(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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